1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
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Overview
Description
“1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H16BrN3O2S2 and a molecular weight of 390.31. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H12BrNO4S2/c11-8-4-5-9 (17-8)18 (15,16)12-6-2-1-3-7 (12)10 (13)14/h4-5,7H,1-3,6H2, (H,13,14)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry Applications
- Sulfonyl hydrazone scaffolds and piperidine rings, closely related to the structure of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine, play a significant role in medicinal chemistry. A study on the synthesis of new sulfonyl hydrazone derivatives incorporating piperidine derivatives highlighted their potential antioxidant capacity and anticholinesterase activity. These compounds, including analogs with bromobenzenesulfonohydrazide moieties, showed promising results in lipid peroxidation inhibitory activity and scavenging assays, indicating their utility in developing therapeutic agents (Karaman et al., 2016).
Material Science and Organic Synthesis
- In the realm of material science and organic synthesis, derivatives of piperidine, such as those related to this compound, are utilized in the synthesis and structural analysis of complex molecules. For example, research on the synthesis and crystal structure of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showcases the importance of piperidine derivatives in elucidating molecular geometries and interactions, which has implications for designing materials with specific properties (Girish et al., 2008).
Antimicrobial Applications
- Piperidine derivatives have also been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated the structure-activity relationship and significant potent antimicrobial activities of these compounds. Such research indicates the potential of piperidine derivatives in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Alzheimer’s Disease Treatment Candidates
- Exploring piperidine derivatives for Alzheimer's disease treatment has been a significant area of research. A series of N-substituted derivatives of piperidine, aimed at evaluating new drug candidates for Alzheimer’s disease, highlighted the importance of these compounds in the development of therapeutics for neurodegenerative disorders. The study emphasized the enzyme inhibition activity against acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment (Rehman et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-16-10(7-8-15-16)11-4-2-3-9-17(11)21(18,19)13-6-5-12(14)20-13/h5-8,11H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQAIGRVAMPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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